molecular formula C11H9N3O3 B2734207 (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile CAS No. 339278-33-0

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No. B2734207
M. Wt: 231.211
InChI Key: DSKOFVMGHRXXSR-IMWXLZLDSA-N
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Description

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile, also known as MNM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNM is a nitrile derivative that possesses unique chemical properties, making it a valuable tool for chemical synthesis and biological studies. In

Scientific Research Applications

Synthesis and Chemical Transformations

  • Homologation of the Side Chain of 2-Nitrotoluene : Research explored the synthesis of tryptophan precursors and indole derivatives from 2-(2-nitrophenyl)-1,3-propanediol, highlighting methods for functionalizing compounds with nitrophenyl groups, which may be related to the synthesis or transformation of the given compound (Tanaka, Yasuo, & Torii, 1989).

  • Reaction of Nitric Oxide with Benzyl Cyanide : A study on the formation of bis-diazeniumdiolated imidates from benzyl cyanide and nitric oxide could provide insights into reactions involving nitrophenyl and nitrile functionalities, relevant for understanding the chemical behavior of the compound (Arnold, Keefer, & Hrabie, 2000).

Material Science and Catalysis

  • Ruthenium Catalyzed Reduction of Nitroarenes : This research demonstrates the use of ruthenium catalysts in the reduction of nitroarenes to aminoarenes, which may be applicable to modifying or utilizing compounds with nitrophenyl groups in material science or synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

  • Synthesis of Unsymmetrical Bis-aryl-α, β-unsaturated Ketone Derivatives : The creation of curcuminoid derivatives showcases methods for constructing complex molecules with potential applications in organic electronics or as functional materials, which might be inspired by the functionalities present in "(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile" (Khalid et al., 2020).

Photophysical Studies

  • Photophysical Properties of Phenyl-galactopyranosides : Investigation into the use of phenyl-galactopyranosides labeled with 18F and 11C for in vivo visualization of LacZ gene expression could hint at the potential of similar compounds, including those with nitrophenyl groups, in bioimaging and diagnostic applications (Celen et al., 2008).

properties

IUPAC Name

(Z)-2-[(E)-methoxyiminomethyl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-17-13-8-9(7-12)6-10-4-2-3-5-11(10)14(15)16/h2-6,8H,1H3/b9-6+,13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKOFVMGHRXXSR-IMWXLZLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=CC=CC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile

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